
3,3-Difluoro-1,3'-biazetidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1,3’-biazetidine dihydrochloride: is a chemical compound with the molecular formula C6H11ClF2N2 It is a pale-yellow to yellow-brown solid and is known for its unique structural properties, which include two azetidine rings and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,3’-biazetidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a precursor compound followed by cyclization to form the azetidine rings. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 3,3-Difluoro-1,3’-biazetidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-1,3’-biazetidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1,3’-biazetidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-1,3’-biazetidine dihydrochloride
- 1,3’-Biazetidine hydrochloride
- 3,3-Dichloro-1,3’-biazetidine dihydrochloride
Comparison: Compared to these similar compounds, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms enhance the compound’s stability and binding affinity, making it more effective in various applications.
Eigenschaften
Molekularformel |
C6H12Cl2F2N2 |
|---|---|
Molekulargewicht |
221.07 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine;dihydrochloride |
InChI |
InChI=1S/C6H10F2N2.2ClH/c7-6(8)3-10(4-6)5-1-9-2-5;;/h5,9H,1-4H2;2*1H |
InChI-Schlüssel |
AZXCKSRSQRFOBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2CC(C2)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


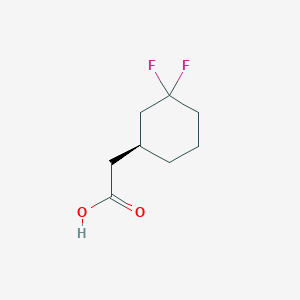
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
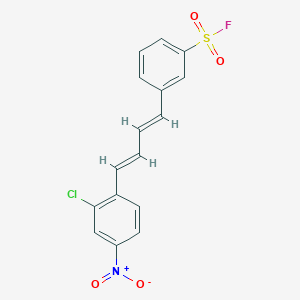

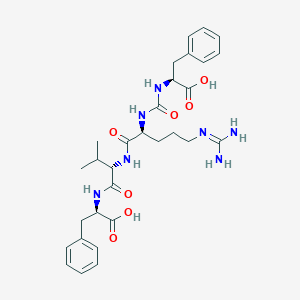
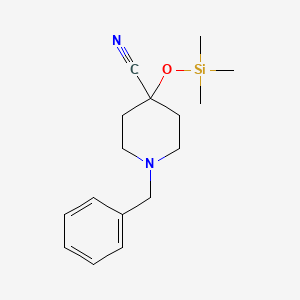
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
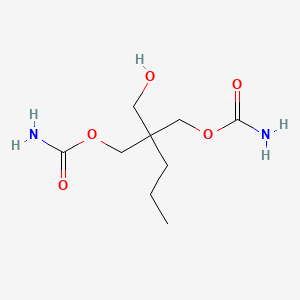
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)

![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)

